molecular formula C26H29N5O2 B2833637 7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 850720-70-6

7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2833637
CAS No.: 850720-70-6
M. Wt: 443.551
InChI Key: FKPHXFQWZRXMSA-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features, including a pyrazolo[1,5-a]pyrimidine core, a piperazine ring, and a methoxyphenyl group. These features suggest that it might have interesting biological activities, as both pyrazolo[1,5-a]pyrimidines and piperazines are common motifs in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry, which would provide information about its functional groups, connectivity of atoms, and molecular weight .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For example, the piperazine ring might undergo reactions with acids or bases, and the methoxy group might be susceptible to reactions with strong electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, stability, and lipophilicity, would be important for its potential use as a drug. These properties can be predicted using computational methods or determined experimentally .

Scientific Research Applications

Adenosine Receptor Affinity and Selectivity

Research on derivatives of pyrazolo[1,5-a]pyrimidine, particularly those substituted with piperazin-1-yl moieties, has shown significant interest in targeting human adenosine receptors, specifically A1 and A2A subtypes. For example, a study by Squarcialupi et al. (2017) elaborated on the synthesis of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives with substitutions that exhibit selective affinity towards hA2A and A1 adenosine receptors, demonstrating the potential for therapeutic applications in areas regulated by these receptors, such as neurological disorders and inflammation (Squarcialupi et al., 2017).

Synthesis and Evaluation for Therapeutic Applications

The development of pyrazolo[1,5-a]pyrimidine derivatives also extends to exploring their potential in treating conditions like hypertension and as PET tracers for imaging cerebral adenosine A2A receptors. For instance, the synthesis and pharmacological evaluation of certain triazolo[1,5-alpha]pyrimidines as potential antihypertensive agents were discussed by Bayomi et al. (1999), highlighting the chemical versatility and therapeutic relevance of this class of compounds (Bayomi et al., 1999). Furthermore, Zhou et al. (2014) reported on the development of a PET tracer for mapping cerebral adenosine A2A receptors, emphasizing the compound's suitability based on its brain kinetics and receptor affinity (Zhou et al., 2014).

Novel Synthetic Routes and Pharmacological Activities

Additionally, research into novel synthetic routes for producing pyrazolo[1,5-a]pyrimidine derivatives and evaluating their pharmacological activities, such as anti-inflammatory, analgesic, and anticancer properties, has been a focus. Studies such as those by Abu‐Hashem et al. (2020) and Bahashwan (2017) contribute to the understanding of the chemical synthesis and potential therapeutic applications of these compounds, including their COX-2 selectivity and anticancer activity (Abu‐Hashem et al., 2020), (Bahashwan, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For instance, many piperazine derivatives are known to interact with G protein-coupled receptors, such as serotonin and dopamine receptors .

Properties

IUPAC Name

7-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2/c1-20-17-25(31-26(28-20)24(19-27-31)21-7-4-3-5-8-21)30-13-11-29(12-14-30)15-16-33-23-10-6-9-22(18-23)32-2/h3-10,17-19H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPHXFQWZRXMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CCOC4=CC=CC(=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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